Home > Products > Screening Compounds P132837 > 7(8H)-Pteridinone
7(8H)-Pteridinone - 2432-27-1

7(8H)-Pteridinone

Catalog Number: EVT-3201855
CAS Number: 2432-27-1
Molecular Formula: C6H4N4O
Molecular Weight: 148.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7(8H)-Pteridinone is a bicyclic compound classified as a pteridine derivative, notable for its potential applications in medicinal chemistry and biochemistry. Pteridines are a class of heterocyclic compounds characterized by a fused pyrimidine and pyrazine ring structure. The specific compound, 7(8H)-pteridinone, features a keto group at the 4-position and an amino group at the 2-position, which contributes to its biological activity and chemical reactivity.

Source

7(8H)-Pteridinone can be derived from various natural and synthetic sources. It is often synthesized in laboratory settings due to its significance in research and pharmaceutical applications. The compound is also found in certain biological systems, where it may play a role in metabolic pathways.

Classification

In terms of classification, 7(8H)-pteridinone belongs to the broader category of pteridines, which are further divided based on their functional groups and substitution patterns. This compound specifically falls under the category of pteridinones due to the presence of a carbonyl group in its structure.

Synthesis Analysis

The synthesis of 7(8H)-pteridinone can be achieved through several methods, each involving different starting materials and reaction conditions. Common synthetic routes include:

  1. Cyclization Reactions: One method involves the cyclization of appropriate precursors such as nitropyrimidines with amines. For instance, the reaction of 2,4-dichloro-6-methyl-5-nitropyrimidine with various esters can yield pteridinones through intramolecular cyclization .
  2. Reduction Reactions: The reduction of nitro groups in substituted pteridines can lead to the formation of 7(8H)-pteridinone. For example, zinc-mediated reduction processes have been employed to convert nitro derivatives into their corresponding pteridinones .
  3. Solid-Phase Synthesis: Solid-phase methodologies have also been explored, where resin-bound intermediates undergo nucleophilic substitutions followed by cyclization under acidic conditions .

These methods are optimized for yield and purity, often employing techniques such as column chromatography for product isolation.

Molecular Structure Analysis

The molecular structure of 7(8H)-pteridinone is defined by its unique bicyclic arrangement:

  • Molecular Formula: C7H6N4O
  • Molecular Weight: Approximately 162.15 g/mol
  • IUPAC Name: 2-amino-7H-pteridin-4-one

The structure features:

  • A fused pyrimidine-pyrazine ring system.
  • An amino group at position 2.
  • A carbonyl group at position 4.

Structural Data

The compound's structural data can be represented using various notations:

  • InChI Key: OWLLSSAGQBFJMC-UHFFFAOYSA-N
  • Canonical SMILES: C1=NC2=C(N1)N=C(NC2=O)N

These representations facilitate computational modeling and database searches related to the compound.

Chemical Reactions Analysis

7(8H)-Pteridinone undergoes several important chemical reactions that highlight its reactivity:

  1. Oxidation: Under specific conditions, 7(8H)-pteridinone can be oxidized to form various derivatives such as hydroxypteridines. This reaction often employs oxidizing agents like hydrogen peroxide or transition metal catalysts.
  2. Reduction: The compound can also be reduced to tetrahydropterin derivatives, which are biologically significant as cofactors in enzymatic reactions.
  3. Substitution Reactions: Nucleophilic substitutions at the ring carbons allow for the introduction of diverse functional groups, enhancing the compound's utility in synthetic chemistry.

Technical Details

Reactions are typically conducted under controlled conditions (e.g., inert atmosphere) to prevent unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and assess product purity .

Mechanism of Action

The mechanism of action of 7(8H)-pteridinone primarily involves its role as a cofactor in enzymatic processes related to folate metabolism. It participates in key biochemical pathways by acting as a substrate for enzymes like dihydropteroate synthase and dihydrofolate reductase:

  1. Folate Biosynthesis: The compound is involved in synthesizing tetrahydrofolate, essential for nucleotide synthesis and amino acid metabolism.
  2. Enzyme Interaction: Its structural features allow it to bind effectively with target enzymes, facilitating biochemical transformations necessary for cellular function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Varies depending on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases which may lead to hydrolysis or decomposition.

Relevant Data

Analytical techniques confirm the identity and purity of synthesized compounds through spectral data (NMR, IR) and chromatographic methods .

Applications

7(8H)-Pteridinone has several significant applications across various fields:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, including potential drugs targeting folate metabolism-related diseases.
  2. Biochemical Research: The compound is used in studies investigating enzyme mechanisms and metabolic pathways involving pteridine derivatives.
  3. Industrial Applications: It finds use in producing fluorescent dyes and other chemical probes utilized in biochemical assays .
Introduction to Pteridine Scaffolds in Medicinal Chemistry

Historical Significance of Pteridine Derivatives in Drug Discovery

Pteridine derivatives have been integral to medicinal chemistry since the early 20th century, with their discovery rooted in natural product isolation. The earliest documented pteridines include folic acid (vitamin B9), identified in 1941 as essential for DNA synthesis and repair, and the antifolate methotrexate, which became a cornerstone chemotherapy agent for cancer and autoimmune diseases [1]. These discoveries highlighted pteridines' role as biomolecular scaffolds capable of modulating critical cellular processes. Traditional medicine also utilized pteridine-rich sources; for example, indigenous cultures employed Salvia species for respiratory ailments, though the specific pteridine components were unidentified historically [6]. The structural complexity of pteridines, exemplified by molybdopterin (a molybdenum cofactor in redox enzymes), further underscored their evolutionary significance in primary metabolism across species [2]. By the 1980s, synthetic efforts produced derivatives like pteridine-based TLR7 agonists, now in clinical trials for chronic HBV infection, demonstrating the scaffold’s adaptability to modern drug design [1].

Table 1: Key Historical Milestones of Pteridine Derivatives

YearCompoundSignificanceSource
1941Folic AcidIdentified as essential cofactor for DNA synthesis [1] [2]
1950sMethotrexateFirst anticancer antifolate drug [1]
1990sCompound A (PI3K/mTOR inhibitor)Validated pteridines in targeted kinase inhibition [1]
2021CDK4/6 inhibitors (e.g., 7s)Nanomolar potency against cancer cells [4]

Structural Classification of Bioactive Pteridine-Based Compounds

Pteridine derivatives are classified into three primary categories based on core substitutions: pterins, lumazines, and pteridinones. Pterins, such as biopterin and xanthopterin, feature a 2-amino-4(3H)-pteridinone structure and function as enzyme cofactors (e.g., in nitric oxide synthase) [2] [5]. Lumazines, characterized by a 2,4(1H,3H)-pteridinedione core, include natural products like the alkaloid clathridine from marine sponges, which exhibits unique alkylated side chains enhancing bioactivity [2]. Pteridinones, the most therapeutically relevant class, possess a 7-oxo group and variable substituents at positions 2, 4, and 6. For instance, pteridin-7(8H)-one derivatives often incorporate aryl piperazine or diazenyl groups to enhance kinase affinity [1] [4]. Tautomerism is critical in these compounds; hydroxy groups at C7 favor the lactam form (7(8H)-pteridinone), which is more stable and biologically active [2].

Table 2: Structural Classes and Representative Bioactive Pteridines

ClassCore StructureExample CompoundBiological Role
Pterins2-Amino-4(3H)-pteridinoneBiopterinCofactor for aromatic hydroxylases
Lumazines2,4(1H,3H)-PteridinedioneClathridine CMarine alkaloid with cytotoxic activity
Pteridinones7(8H)-PteridinoneCompound 7sCDK4/6 inhibition

Role of 7(8H)-Pteridinone as a Privileged Scaffold in Kinase Inhibition

The 7(8H)-pteridinone scaffold serves as a "privileged structure" in kinase inhibitor design due to its capacity for multi-target engagement and tunable pharmacokinetics. Its planar bicyclic core mimics purine nucleotides, enabling competitive binding to ATP pockets. Key modifications include:

  • Position 6: Introduction of lipophilic groups (e.g., aryl piperazines) enhances affinity for hydrophobic regions in kinases. Compound 7s with a 6-(4-fluorophenyl)piperazine moiety inhibits CDK4/cyclin D3 (IC50 = 34 nM) by forming hydrogen bonds with Val96 and Asp97 [4].
  • Position 2: Amino or alkylamino groups improve solubility and hydrogen-bonding interactions, as seen in TLR7 agonists [1].
  • Position 4: Electron-withdrawing substituents (e.g., chlorine) increase electrophilicity, enhancing interactions with catalytic lysine residues in kinases like SYK [3].

Structure-activity relationship (SAR) studies show that 7(8H)-pteridinones exhibit divergent selectivity profiles. For example, derivatives with C6-linked chalcones inhibit VEGFR-2, while those with triazole hybrids target spleen tyrosine kinase (SYK) [3] [7]. This versatility is attributed to the scaffold’s ability to adopt multiple binding modes, as observed in pteridine reductase inhibitors where a single benzimidazole-pteridine hybrid engages three distinct conformations [8].

Table 3: SAR of 7(8H)-Pteridinone Derivatives in Kinase Inhibition

PositionSubstituentTarget KinasePotency (IC50)Key Interactions
64-FluorophenylpiperazineCDK4/cyclin D334 nMH-bonds with Val96, Asp97
6ChalconeVEGFR-20.39 μM (MDA-MB-231)Hydrophobic pocket occupancy
2AminoTLR7Sub-μMSalt bridge with Asp555
4ChloroSYKLow nMHalogen bonding with hinge region

Current Therapeutic Landscapes Targeting Pteridine-Dependent Pathways

Pteridine derivatives are being leveraged against oncological and parasitic diseases by disrupting folate metabolism, kinase signaling, and oxidoreductase activity:

  • Cancer Therapeutics: CDK4/6 inhibitors like 7s (pteridin-7(8H)-one analogue) exhibit broad-spectrum antiproliferative activity against HCT116 (IC50 = 0.65 μM) and HeLa cells (IC50 = 0.70 μM), surpassing palbociclib. These compounds induce G1/S cell-cycle arrest and apoptosis via Rb phosphorylation blockade [4]. Similarly, Compound 12 from pteridinone derivatives inhibits gastric cancer (MKN-45) by upregulating pro-apoptotic Bax and caspase-3 [1].
  • Antiparasitic Agents: Pteridine reductase 1 (PTR1) inhibitors, such as aminobenzimidazole-pteridine hybrids, show nanomolar activity against Trypanosoma brucei by disrupting folate salvage pathways. Virtual screening identified scaffolds binding to PTR1 in three distinct modes, enabling selective parasite targeting [8].
  • Emerging Applications: Bis-purine-pteridine hybrids linked via triazoles demonstrate activity against pancreatic adenocarcinoma (CFPAC-1) and leukemia models by dual-targeting kinase and metabolic enzymes [7].

Table 4: Clinically Relevant Pteridinone Derivatives in Development

CompoundTherapeutic TargetMechanismActivitySource
7sCDK4/6ATP-competitive inhibitionIC50 = 34 nM (CDK4) [4]
Compound 12Apoptosis pathwaysBax/caspase-3 activationGI50 = 3.8 μM (MKN-45) [1]
CHEMBL4780257SYKAllosteric inhibitionIC50 = 65 nM [3]
PTR1 InhibitorPteridine reductaseFolate analogue disruptionIC50 < 100 nM (Trypanosoma) [8]

Properties

CAS Number

2432-27-1

Product Name

7(8H)-Pteridinone

IUPAC Name

8H-pteridin-7-one

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C6H4N4O/c11-5-2-8-4-1-7-3-9-6(4)10-5/h1-3H,(H,7,9,10,11)

InChI Key

OOIPDYWPGUHUJW-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)NC(=O)C=N2

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.